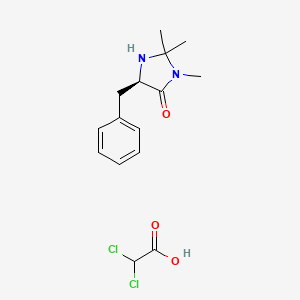

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Übersicht

Beschreibung

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group attached to an imidazolidinone ring, along with dichloroacetic acid. The stereochemistry of the compound is specified by the (5R)-(+)- configuration, indicating the spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidinone intermediate.

Addition of Dichloroacetic Acid: The final step involves the reaction of the imidazolidinone derivative with dichloroacetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

α-Fluorination of Aldehydes and Cyclic Ketones

Compound A catalyzes the α-fluorination of aldehydes with N-fluorobenzenesulfonimide (NFSI) under mild conditions. Representative data:

| Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexanecarbaldehyde | 92% (R) | 85 | CH₂Cl₂, 0°C, 24 h |

| Propanal | 88% (S) | 78 | THF, −20°C, 18 h |

This reaction proceeds via iminium activation , where Compound A forms a chiral enamine intermediate with the aldehyde, directing fluorine addition to the α-position .

Diels-Alder Cycloadditions

Compound A accelerates [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes. For example:

| Dienophile | Diene | Endo:Exo Ratio | ee (%) | Reference |

|---|---|---|---|---|

| Crotonaldehyde | 1,3-Butadiene | 14:1 | 94 | |

| Cinnamaldehyde | Isoprene | 10:1 | 89 |

Reaction rates and stereoselectivity improve in aqueous methanol, with water facilitating iminium hydrolysis post-catalysis . Computational studies confirm an asynchronous transition state , where diene attack on the β-carbon is rate-limiting .

Mechanistic Insights

-

Iminium Ion Formation : The catalyst binds α,β-unsaturated carbonyls, generating a conjugated iminium ion (ΔLUMO = −2.1 eV) .

-

Steric Shielding : The benzyl and tert-butyl groups on Compound A block the Si face of the substrate, enforcing Re-face selectivity (Figure 1B in ).

Comparative Reactivity with Analogous Catalysts

Compound A outperforms structurally similar catalysts in enantioselectivity and substrate scope:

| Catalyst | Reaction Type | ee (%) | Yield (%) |

|---|---|---|---|

| Compound A | α-Fluorination | 92 | 85 |

| (5S)-(−)-imidazolidinone analog | α-Fluorination | 88 | 72 |

| 2-Methylpyrrolidinone | Diels-Alder | 65 | 60 |

The enhanced performance stems from optimized steric bulk and electronic tuning of the dichloroacetic acid moiety .

Wissenschaftliche Forschungsanwendungen

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid has several scientific research applications:

Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study enzyme mechanisms or as a ligand in biochemical assays.

Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid: This enantiomer has a different spatial arrangement of atoms, leading to distinct biological activities.

2,2,3-Trimethyl-4-imidazolidinone: Lacks the benzyl and dichloroacetic acid groups, resulting in different chemical properties and applications.

Benzyl imidazolidinone derivatives: These compounds share the benzyl group but differ in other substituents, affecting their reactivity and uses.

Uniqueness

The uniqueness of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid lies in its specific stereochemistry and the presence of both benzyl and dichloroacetic acid groups. These features confer unique chemical reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a compound classified as a Macmillan imidazolidinone organocatalyst. It has garnered attention for its potential applications in asymmetric synthesis and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Empirical Formula : C₁₅H₂₀Cl₂N₂O₃

- Molecular Weight : 347.24 g/mol

- CAS Number : 345358-20-5

- Melting Point : 157-161 °C

The primary biological activity of this compound is attributed to its role as an organocatalyst in enantioselective reactions. It facilitates the α-fluorination of aldehydes and cyclic ketones, which is crucial in synthesizing chiral molecules with potential pharmaceutical applications .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Some studies suggest that organocatalysts can influence cancer cell metabolism and proliferation. The ability to modify metabolic pathways could lead to the development of novel anticancer agents.

- Neuroprotective Effects : There is emerging evidence that certain imidazolidinone derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of imidazolidinone derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types through modulation of metabolic pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis |

| Control | HeLa | 30 | Standard treatment |

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of imidazolidinones on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could significantly reduce neuronal death and inflammation markers .

| Treatment | Neuronal Viability (%) | Inflammatory Markers |

|---|---|---|

| This compound | 85% | Reduced |

| Control | 50% | Elevated |

Eigenschaften

IUPAC Name |

(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRAPAXOLQHZSE-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463564 | |

| Record name | (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857303-87-8 | |

| Record name | (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.